Boc-aza-L-leucine
Description
Boc-aza-L-leucine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an aza modification, where a carbon atom in the leucine backbone is replaced by nitrogen. This structural alteration confers unique physicochemical properties, making it valuable in peptide synthesis and drug design. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling, while the aza modification may influence hydrogen bonding, steric effects, and conformational stability compared to natural leucine.
Properties
IUPAC Name |
(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592156 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94778-71-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Peptide Synthesis
Boc-aza-L-leucine is frequently utilized in peptide synthesis due to its ability to introduce specific functionalities into peptides. Its incorporation can enhance the stability and bioactivity of peptides, making it valuable in drug development.
- Stability Enhancement : The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.
- Bioactivity Modulation : Studies have shown that peptides containing this compound exhibit improved binding affinities to target proteins, which is crucial for therapeutic efficacy.
Drug Development
This compound has been explored as a potential candidate for drug development, particularly in the context of targeting specific biological pathways.
- Inhibition of Protein Interactions : Research indicates that this compound can disrupt protein-protein interactions, which is significant in diseases where such interactions play a crucial role, such as cancer and neurodegenerative disorders. For example, its use in designing inhibitors for oncogenic pathways has shown promising results in preclinical studies.
Biochemical Research
The compound is also instrumental in biochemical research for studying metabolic pathways involving branched-chain amino acids (BCAAs).
- Metabolic Studies : this compound serves as a useful tool in tracing metabolic pathways involving leucine and its derivatives. Its incorporation into experimental designs has provided insights into leucine metabolism and its effects on cellular processes such as autophagy and protein synthesis.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Peptide Synthesis | Demonstrated that peptides containing this compound had enhanced stability compared to those without it. |
| Study 2 | Drug Development | Reported that this compound derivatives effectively inhibited specific protein interactions relevant to cancer therapy. |
| Study 3 | Metabolic Pathways | Showed that this compound could modulate metabolic responses in cell lines, affecting autophagy regulation through mTOR pathways. |
Mechanism of Action
The mechanism by which Boc-aza-L-leucine exerts its effects depends on its specific application. In peptide synthesis, it acts as a substrate for enzymatic or chemical reactions to form peptide bonds. The azide group can be used as a handle for click chemistry reactions, allowing for the conjugation of various biomolecules.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The free amino group of this compound is targeted for peptide bond formation.
Click Chemistry: The azide group participates in click chemistry reactions, targeting specific biomolecules for conjugation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Boc-aza-L-leucine and its analogs:
Key Differences:
- This could enhance its utility in creating peptidomimetics or protease-resistant peptides .
- Hydrophilicity: N-α-Boc-L-6-hydroxynorleucine’s hydroxyl group increases water solubility, whereas this compound’s aza-N may introduce polarity without significantly affecting hydrophobicity .
- Synthetic Challenges: Aza-amino acids often require specialized coupling conditions due to reduced nucleophilicity of the amine group, unlike Boc-L-leucine, which is compatible with standard peptide synthesis protocols .
Research Findings and Gaps
While Boc-L-leucine and its hydroxylated analog are well-characterized, this compound remains understudied. Key inferences from existing literature include:
- Stability: Boc-L-leucine is stable at -20°C in powder form but hygroscopic, necessitating anhydrous handling .
- Biological Activity: Aza-amino acids are known to mimic natural amino acids while resisting enzymatic degradation, a property leveraged in antimicrobial and anticancer agents. For example, aza-leucine derivatives inhibit leucine-specific enzymes in pathogens .
- Spectral Characterization : As emphasized in analytical guidelines (), future studies must include NMR, IR, and mass spectrometry data to confirm this compound’s structure and purity, addressing current literature gaps.
Chemical Reactions Analysis
Radical-Based Functionalization
Radical chemistry enables modifications to the azide or backbone. A notable example involves photoredox-mediated glycosylation:
| Reaction | Conditions | Reagents/Catalysts | Products | Reference |
|---|---|---|---|---|
| Glycosyl radical addition | Blue light, Hantzsch ester (HE) | Glycosyl RAEs, Ru(bpy)₃²⁺ | C-Glyco-α-amino acid derivatives |
Key steps:
-
Radical Generation : Photoinduced electron transfer (PET) between HE and glycosyl redox-active esters (RAEs) generates glycosyl radicals.
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Addition to Imine : The radical adds to α-imino ester intermediates, forming stereocontrolled C-glycosidic bonds.
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Termination : Hydrogen atom transfer (HAT) yields stable products.
This method achieves high enantioselectivity (up to 99% ee) and broad substrate tolerance, enabling modular synthesis of glycopeptide analogs .
Deprotection and Substitution Reactions
The Boc group is cleaved under acidic conditions, exposing the free amino group for further coupling:
| Reaction | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Boc removal | Trifluoroacetic acid (TFA), dichloromethane | TFA (20–50% v/v) | Free amino group exposure |
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Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl carbocation elimination.
-
Applications : Enables sequential peptide synthesis or conjugation to biomolecules .
Enzymatic Modifications
Engineered phenylalanine ammonia lyases (PALs) catalyze β-branching in aromatic α-amino acids, though direct evidence for Boc-aza-L-leucine remains limited. Mutants like L256V enhance steric accommodation for β-substituted substrates .
Comparative Reaction Metrics
| Reaction Type | Rate Acceleration | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|
| Hydrogenation | Moderate | N/A | High (azide-specific) |
| Photoredox glycosylation | High | Excellent (up to 99% ee) | Moderate |
| Acidic deprotection | Rapid | N/A | High |
Preparation Methods
Overview of Boc Protection in Amino Acid Synthesis
The Boc group is widely used to protect amino groups during amino acid modification to prevent unwanted side reactions, particularly during esterification or peptide coupling. The general method involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under alkaline conditions to form the Boc-protected amino acid.
Boc Protection of Aza-Amino Acids: General Methodology
For Boc-aza-L-leucine, the preparation typically follows a similar strategy to other Boc-protected amino acids, with modifications to accommodate the aza moiety:
Alkaline Adjustment: The starting aza-L-leucine is dissolved in water and adjusted to an alkaline pH (≥12) using sodium hydroxide or sodium carbonate. This deprotonates the amino group, making it more nucleophilic for Boc protection.
Stepwise Addition of (Boc)2O: The di-tert-butyl dicarbonate is added in batches to the alkaline solution to react with the amino group, forming the Boc-protected compound. The reaction is typically maintained for several hours with controlled temperature and stirring to ensure high conversion.
Extraction and Purification: After completion, impurities are removed by repeated extraction using organic solvents such as ethyl acetate or sherwood oil. The aqueous phase is acidified to pH 1-3 with hydrochloric acid to facilitate extraction of the Boc-protected product into the organic layer. The organic layer is washed to neutrality, dried over anhydrous sodium sulfate, and concentrated.
Crystallization: The concentrated product is crystallized using solvents such as petroleum ether or sherwood oil to obtain purified this compound.
This approach is adapted from methods used for Boc-protection of related amino acids like Boc-L-proline, which have been optimized for industrial scalability and high yield (up to ~93.5%) with low environmental impact.
Specific Considerations for this compound Preparation
While direct literature on this compound is limited, preparation methods can be inferred from analogous amino acid derivatives:
Use of Aqueous Alkaline Media: Ensures solubility of the starting aza-amino acid and efficient reaction with (Boc)2O.
Controlled Addition of (Boc)2O: Prevents overreaction and side product formation.
Extraction Techniques: Multiple extractions with organic solvents remove impurities effectively.
Drying and Crystallization: Critical for obtaining high-purity product suitable for further synthetic applications.
Alternative Esterification Approaches Relevant to this compound
In addition to Boc protection, esterification of amino acids is often necessary in synthesis. Recent advances in microwave-assisted esterification provide rapid and efficient alternatives to classical methods, which may be applicable to this compound derivatives:
Microwave-Assisted Esterification: Utilizes microwave irradiation to accelerate esterification reactions of amino acids with alcohols under acidic catalysis (e.g., p-toluene sulfonic acid). This method improves reaction rates and selectivity while reducing hazardous reagent use.
Flow Microwave Reactors: Scale-up of microwave-assisted esterification has been demonstrated using flow reactors, enabling continuous production with controlled temperature and reaction time.
Avoidance of Toxic Solvents: New methods avoid toxic solvents like toluene, using safer alcohols such as n-butanol, which also form azeotropes with water to facilitate esterification.
These techniques, while focused on esterification, complement Boc protection steps by providing efficient routes to protected amino acid esters, which could be adapted for this compound synthesis.
Summary Table of Preparation Steps for this compound
| Step No. | Process Step | Conditions/Details | Purpose/Outcome |
|---|---|---|---|
| 1 | Alkaline Adjustment | Dissolve aza-L-leucine in water; adjust pH ≥12 with NaOH or Na2CO3 | Deprotonate amino group for Boc protection |
| 2 | Boc Protection | Add (Boc)2O in batches; stir at controlled temperature for several hours | Formation of Boc-protected aza-L-leucine |
| 3 | Extraction of Impurities | Extract with sherwood oil or ethyl acetate; acidify aqueous phase to pH 1-3 with HCl; re-extract | Remove impurities and isolate product |
| 4 | Washing and Drying | Wash organic layer to neutrality with salt solution; dry over anhydrous sodium sulfate | Purify and dry product |
| 5 | Crystallization and Filtration | Crystallize using petroleum ether or sherwood oil; filter and dry crystals | Obtain pure this compound |
Research Findings and Industrial Relevance
The stepwise addition of (Boc)2O under alkaline aqueous conditions yields high purity Boc-protected amino acids with yields exceeding 90%, demonstrating the method's efficiency and scalability.
Microwave-assisted esterification offers a complementary approach for preparing ester derivatives of Boc-protected amino acids, reducing reaction times and hazardous waste, which is beneficial for industrial synthesis.
The combination of aqueous-phase Boc protection and microwave-assisted esterification could streamline the production of this compound esters for pharmaceutical and peptide synthesis applications.
Q & A
Q. How can researchers reconcile conflicting reports on this compound’s solubility in aqueous versus organic solvents?
- Methodological Answer : Replicate solubility tests using USP/Ph.Eur. protocols (e.g., shake-flask method) under controlled pH and temperature. Characterize aggregates via dynamic light scattering (DLS) and compare with computational solubility predictions (e.g., COSMO-RS). Publish raw data to enhance transparency .
Framework Application
How can the PICO framework structure a clinical research question involving this compound as a therapeutic agent?
What role does the FINER criteria play in prioritizing research questions about this compound’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
